

Application Notes: In Vitro Enzyme Kinetics Using Z-LYS-SBZL Monohydrochloride

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Compound of Interest

Compound Name: Z-LYS-SBZL monohydrochloride

Cat. No.: B13397928

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Introduction

Z-LYS-SBZL monohydrochloride (α -N-Carbobenzoxy-L-lysine thiobenzyl ester hydrochloride) is a synthetic chromogenic substrate used for the sensitive colorimetric determination of the activity of trypsin-like serine proteases.[1][2] These enzymes exhibit substrate specificity for cleaving peptide bonds C-terminal to basic amino acid residues, primarily lysine and arginine. [3] Due to this property, Z-LYS-SBZL is an effective tool for kinetic analysis of a wide range of enzymes, including trypsin, plasmin, thrombin, kallikreins, and granzymes A and K.[1][2][4] Its application is crucial in basic research for enzyme characterization and in drug development for the screening of protease inhibitors.[5]

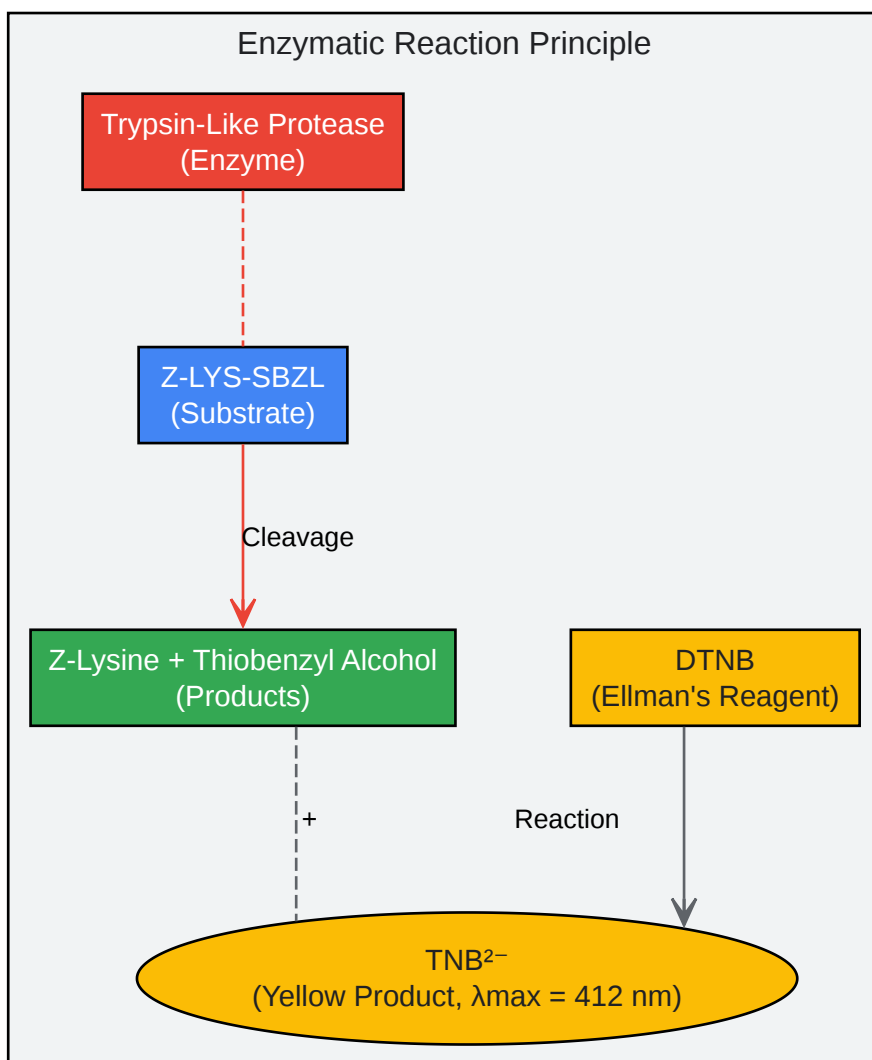
Principle of the Assay

The kinetic assay is based on a two-step enzymatic reaction. First, the target trypsin-like protease hydrolyzes the thiobenzyl ester bond of the Z-LYS-SBZL substrate. This cleavage releases a thiol-containing product, thiobenzyl alcohol. In the second step, this thiol product reacts with a chromogenic disulfide reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). This reaction produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB^{2-}) anion. The rate of TNB^{2-} formation, which is directly proportional to the enzymatic activity, can be continuously monitored by measuring the increase in absorbance at 412 nm.

Physicochemical Properties of Z-LYS-SBZL Monohydrochloride

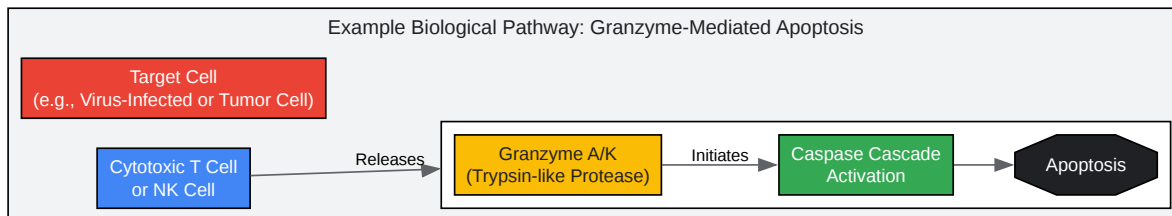
Property	Value	Reference
Full Name	α -N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride	[6]
Synonyms	Z-L-Lys-SBzl hydrochloride, BLT	[7]
Molecular Formula	$C_{21}H_{26}N_2O_3S \cdot HCl$	[1][8]
Molecular Weight	422.98 g/mol	[1][8]
CAS Number	69861-89-8	[1][8]
Appearance	White to off-white powder	
Storage	Store at -20°C	

Visualized Mechanisms and Workflows



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Caption: Enzymatic cleavage of Z-LYS-SBZL and subsequent chromogenic reaction.



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Caption: Role of granzymes (assayable by Z-LYS-SBZL) in inducing apoptosis.[4][9]

Protocols

Protocol 1: Determination of Enzyme Kinetic Parameters (K_m and V_{max})

This protocol outlines the procedure for determining the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}) of a trypsin-like protease using Z-LYS-SBZL.

1. Materials and Reagents

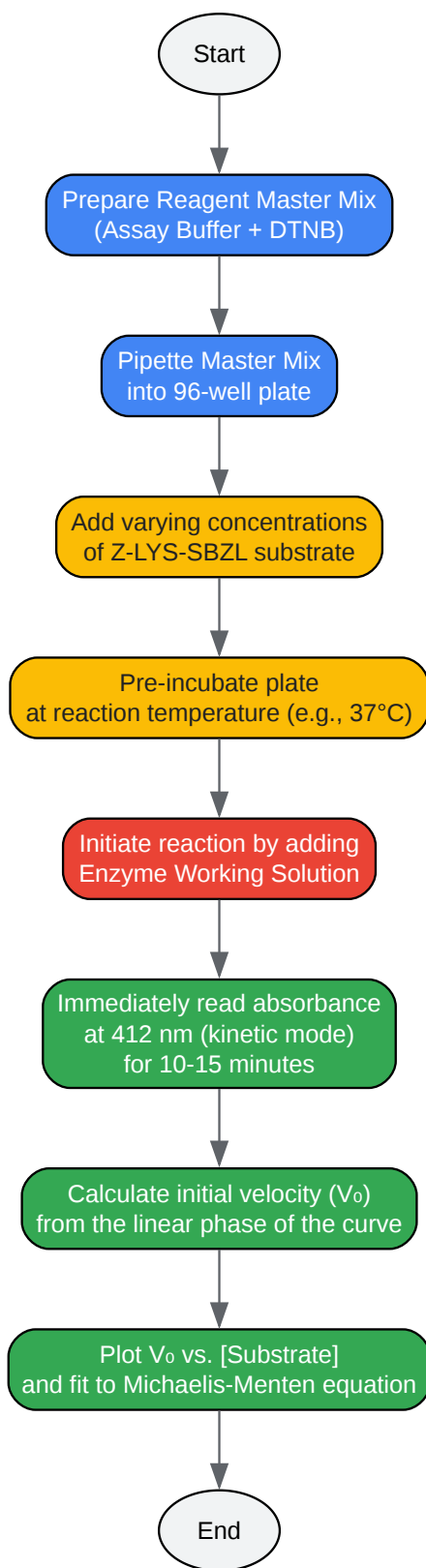
- **Z-LYS-SBZL Monohydrochloride** (Substrate)
- Purified Trypsin-like Protease (Enzyme)
- DTNB (Ellman's Reagent)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 100 mM NaCl and 5 mM $CaCl_2$)
- Dimethyl Sulfoxide (DMSO) for dissolving substrate
- 96-well clear, flat-bottom microplate
- Microplate spectrophotometer capable of reading at 412 nm in kinetic mode

2. Reagent Preparation

- **Substrate Stock Solution (100 mM):** Dissolve 42.3 mg of Z-LYS-SBZL in 1 mL of DMSO. Store in aliquots at $-20^{\circ}C$.
- **DTNB Stock Solution (10 mM):** Dissolve 4 mg of DTNB in 1 mL of Assay Buffer. Prepare fresh daily and protect from light.
- **Working DTNB Solution (1 mM):** Dilute the DTNB Stock Solution 1:10 in Assay Buffer.

- Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration must be determined empirically.

3. Experimental Workflow



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Caption: Experimental workflow for determining enzyme kinetic parameters.

4. Assay Procedure (96-well plate)

- Prepare a master mix containing Assay Buffer and Working DTNB Solution.
- In each well, add reagents in the following order:
 - Assay Buffer: X μL
 - Working DTNB Solution (1 mM): 20 μL
 - Working Substrate Solution (varying concentrations): 10 μL
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 20 μL of the Enzyme Working Solution to each well. The final volume should be 200 μL .
- Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30 seconds for 10-15 minutes.
- Include a "no enzyme" control for each substrate concentration to correct for background non-enzymatic hydrolysis.

5. Data Analysis and Presentation

- Calculate the initial reaction velocity (V_0) for each substrate concentration from the slope of the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law ($A = \epsilon cl$), where ϵ for TNB^{2-} is 14,150 $\text{M}^{-1}\text{cm}^{-1}$.
- Subtract the background rate from the "no enzyme" control.
- Plot the calculated V_0 values against the corresponding substrate concentrations.
- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_{max} .

Example Data: Michaelis-Menten Kinetics (Illustrative)

[Z-LYS-SBZL] (μM)	Initial Velocity (V ₀) (μM/min)
10	0.85
25	1.89
50	3.15
100	4.60
200	6.10
400	7.25
800	7.80

Note: This data is for illustrative purposes only.

Protocol 2: Screening for Protease Inhibitors

This protocol is designed to screen for potential inhibitors of a specific trypsin-like protease.

1. Materials and Reagents

- All reagents from Protocol 1.
- Putative inhibitor compound(s) dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure

- Set up the reaction wells as described in Protocol 1. Use a single, fixed concentration of Z-LYS-SBZL, typically at or near the K_m value for the enzyme, to ensure sensitivity to inhibition.
- Add 1-2 μL of the inhibitor solution (or solvent control, e.g., DMSO) to the appropriate wells.
- Pre-incubate the enzyme with the inhibitor in the well for a defined period (e.g., 15-30 minutes) at the reaction temperature before initiating the reaction.
- Initiate the reaction by adding the Z-LYS-SBZL substrate.
- Monitor the reaction kinetically as described previously.

3. Data Analysis and Presentation

- Calculate the initial velocity (V_0) for the control (no inhibitor) and for each inhibitor concentration.
- Determine the percent inhibition using the following formula: $\% \text{ Inhibition} = [1 - (V_{0_inhibitor} / V_{0_control})] * 100$
- For dose-response analysis, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Example Data: Inhibitor Screening (Illustrative)

Inhibitor Conc. (nM)	V_0 ($\mu\text{M}/\text{min}$)	% Inhibition
0 (Control)	3.15	0%
1	2.85	9.5%
10	2.11	33.0%
50	1.20	61.9%
100	0.75	76.2%
500	0.25	92.1%

Note: This data is for illustrative purposes only. A substrate concentration of 50 μM was assumed.

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References

- 1. Bachem Z-Lys-SBzl · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of granzyme K are conserved in the mouse and account for residual Z-Lys-SBzl activity in granzyme A-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A substrate for a cell free in vitro assay system to screen drugs targeting trypsin like protease-based cleavage of SARS-CoV-2 spike glycoprotein and viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
- 8. Bachem Z-Lys-SBzl · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. Z-LYS-SBZL HCL | CAS#:69861-89-8 | Chemsrce [chemsrc.com]
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